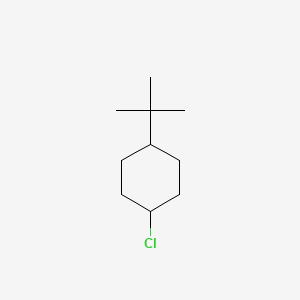

1-tert-Butyl-4-chlorocyclohexane

Beschreibung

Contextualization of Cyclohexane (B81311) Derivatives in Contemporary Organic Chemistry Research

Substituted cyclohexanes are a cornerstone of modern organic chemistry research due to their conformational complexities and their prevalence in biologically active molecules. Researchers are continuously exploring new synthetic methodologies to functionalize the cyclohexane ring and to control the stereochemical outcome of these transformations. A significant area of investigation involves the development of catalysts for the efficient conversion of cyclohexane into more valuable products, such as cyclohexene and cyclohexadiene, at lower temperatures to avoid the formation of unwanted byproducts. study.com

Furthermore, the deliberate incorporation of cyclohexane rings into drug candidates is a common strategy in medicinal chemistry. The conformational rigidity of the cyclohexane framework can help to lock a molecule into a specific bioactive conformation, thereby enhancing its binding affinity to a biological target. The biological activities of cyclohexane derivatives are a subject of ongoing research, with studies exploring their potential as antimicrobial and antitumor agents. study.comwikipedia.org

Fundamental Principles of Conformational Analysis in Six-Membered Rings

The cyclohexane ring is not a planar hexagon. To avoid the angle strain that would be present in a flat structure (120° bond angles instead of the ideal 109.5° for sp³ hybridized carbons), the ring puckers into several non-planar conformations. chegg.com The most stable and well-studied of these are the chair, boat, and twist-boat conformations.

Chair Conformation: The chair conformation is the most stable energetic minimum for a cyclohexane ring, as it minimizes both angle strain and torsional strain. chegg.com In this conformation, the hydrogen atoms (or other substituents) on the ring can be classified into two types:

Axial: These bonds are parallel to the principal axis of the ring, pointing straight up or down. google.combartleby.com

Equatorial: These bonds point out from the perimeter of the ring, roughly in the "equator" of the molecule. google.combartleby.com

Each carbon atom in the chair conformation has one axial and one equatorial bond. Through a process called a ring flip or chair flip , one chair conformation can interconvert into another. pearson.combrainly.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. pearson.combrainly.com

Boat and Twist-Boat Conformations: The boat conformation is another possible arrangement that is free of angle strain. However, it is less stable than the chair conformation due to torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens, which point towards each other at the "prow" and "stern" of the boat. masterorganicchemistry.com The boat conformation is a transitional state between two more stable twist-boat conformations. libretexts.org The twist-boat conformation is of lower energy than the boat conformation because the twisting relieves some of the torsional and steric strain. libretexts.orgmasterorganicchemistry.com

The relative energies of these conformations are as follows: Chair < Twist-Boat < Boat < Half-Chair (a high-energy transition state in the ring flip process). libretexts.org

Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kJ/mol) |

|---|---|

| Chair | 0 |

| Twist-Boat | 23 |

| Boat | 29 |

| Half-Chair | 45 |

This table presents approximate energy values relative to the most stable chair conformation.

Significance of 1-tert-Butyl-4-chlorocyclohexane as a Benchmark System in Stereochemical and Mechanistic Studies

This compound is a disubstituted cyclohexane derivative that serves as an exemplary model for understanding the principles of conformational analysis and their influence on chemical reactivity. The presence of a bulky tert-butyl group is of particular importance. Due to its large size, the tert-butyl group has a strong preference for the equatorial position to minimize steric strain. This preference is so pronounced that it effectively "locks" the cyclohexane ring into a specific chair conformation.

This conformational locking makes this compound an ideal substrate for studying the effect of substituent orientation (axial vs. equatorial) on reaction rates and mechanisms. The two diastereomers, cis-1-tert-butyl-4-chlorocyclohexane and trans-1-tert-butyl-4-chlorocyclohexane, provide a clear and measurable comparison of the reactivity of an axial versus an equatorial leaving group.

For instance, in elimination reactions, the rate of reaction is highly dependent on the stereochemical relationship between the leaving group and a proton on an adjacent carbon. The locked conformations of the cis and trans isomers of this compound allow for a direct investigation of this stereoelectronic requirement, making it a valuable tool in mechanistic organic chemistry. brainly.com

A-Values for Common Substituents on a Cyclohexane Ring

| Substituent | A-Value (kJ/mol) |

|---|---|

| -H | 0 |

| -Cl | 2.2 |

| -CH₃ | 7.3 |

| -C(CH₃)₃ | ~21 |

The A-value represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-tert-butyl-4-chlorocyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Cl/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKRVFDHUZGOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211111 | |

| Record name | 1-tert-Butyl-4-chlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62056-46-6 | |

| Record name | 1-Chloro-4-(1,1-dimethylethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62056-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-4-chlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062056466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butyl-4-chlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-4-chlorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Conformational Dynamics

Isomeric Forms of 1-tert-Butyl-4-chlorocyclohexane

This compound exists as two geometric isomers: cis and trans. These isomers arise from the different spatial arrangements of the tert-butyl and chloro substituents on the cyclohexane (B81311) ring. Due to the restriction of C-C bond rotation within the ring structure, these isomers are not interconvertible. pressbooks.pub

In the cis isomer, both the tert-butyl group and the chlorine atom are on the same side of the cyclohexane ring. pressbooks.pub When considering the stable chair conformations, the cis isomer can exist as two interconverting conformational isomers. In one conformer, the tert-butyl group is in an equatorial position and the chlorine atom is in an axial position. libretexts.org In the other conformer, which results from a ring flip, the tert-butyl group occupies an axial position while the chlorine is equatorial. libretexts.org Due to the significant steric bulk of the tert-butyl group, the conformation where it is in the equatorial position is overwhelmingly favored to minimize steric strain. brainly.compearson.com The chlorine atom, being smaller, preferentially occupies the axial position in the more stable conformer. libretexts.orgchegg.com

In the trans isomer, the tert-butyl group and the chlorine atom are on opposite sides of the cyclohexane ring. pressbooks.pub Like the cis isomer, the trans isomer also has two primary chair conformations. One conformation places both the tert-butyl group and the chlorine atom in equatorial positions. The other, after a ring flip, places both substituents in axial positions. The conformation with both groups in the equatorial positions is significantly more stable. wikipedia.org

Chair Conformations and Ring Inversion Pathways

The cyclohexane ring is not planar and primarily adopts a puckered chair conformation to minimize both angle strain and torsional strain. leah4sci.com These chair conformations can interconvert through a process called ring inversion or ring flipping. leah4sci.comlibretexts.org

The tert-butyl group is exceptionally bulky and has a strong preference for the equatorial position on a cyclohexane ring. fiveable.memasterorganicchemistry.com When a tert-butyl group is forced into an axial position, it experiences significant steric hindrance from the axial hydrogens on the same side of the ring (at carbons 3 and 5 relative to the substituent). pressbooks.pubfiveable.me This steric strain, known as 1,3-diaxial interaction, is so energetically unfavorable that the equilibrium lies almost exclusively toward the conformation where the tert-butyl group is equatorial. pressbooks.pubchemistryschool.net This phenomenon is often referred to as "conformational locking," as the tert-butyl group effectively prevents the ring from flipping to the conformation where it would be axial. masterorganicchemistry.comchemistryschool.netnih.gov The energy cost of having an axial tert-butyl group is high enough that in many cases, the molecule may adopt a non-chair conformation, such as a twist-boat, to alleviate the strain. wikipedia.orgyoutube.comupenn.edu

The steric strain in substituted cyclohexanes can be quantified using A-values, which represent the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane. wikipedia.org A larger A-value indicates a greater preference for the equatorial position. The tert-butyl group has a very large A-value (approximately 4.9-5.0 kcal/mol), reflecting its significant steric bulk. masterorganicchemistry.comwikipedia.org In contrast, the A-value for a chlorine atom is much smaller (around 0.53 kcal/mol). oregonstate.edu

These A-values are additive and can be used to estimate the relative energies of different conformers. masterorganicchemistry.com In an axial position, a substituent experiences 1,3-diaxial interactions with the two axial hydrogens on the same face of the ring. proprep.comlibretexts.org For a tert-butyl group, these interactions are particularly severe due to the unavoidable proximity of one of its methyl groups to the axial hydrogens. masterorganicchemistry.com

The relative stabilities of the conformers of cis- and trans-1-tert-butyl-4-chlorocyclohexane are determined by the steric strain associated with the axial substituents.

For the cis-isomer , one conformer has an equatorial tert-butyl group and an axial chlorine atom. The other has an axial tert-butyl group and an equatorial chlorine atom. libretexts.org

Conformer 1 (eq-t-butyl, ax-Cl): The strain is primarily due to the two 1,3-diaxial interactions between the axial chlorine and the axial hydrogens. The energy cost is approximately 2 * (A-value of Cl / 2) = A-value of Cl ≈ 1.0 kJ/mol (or 0.25 kcal/mol per H-Cl interaction). libretexts.org

Conformer 2 (ax-t-butyl, eq-Cl): The strain is dominated by the two 1,3-diaxial interactions of the bulky tert-butyl group, costing about 11.4 kJ/mol (2.7 kcal/mol) per interaction. libretexts.org

Clearly, the conformer with the equatorial tert-butyl and axial chlorine is significantly more stable. libretexts.orgchegg.com The energy difference is substantial, heavily favoring this conformation. libretexts.org

For the trans-isomer , one conformer has both substituents in equatorial positions, while the other has both in axial positions.

Conformer 1 (diequatorial): This conformer has minimal steric strain as both bulky groups are in the less hindered equatorial positions.

Conformer 2 (diaxial): This conformer experiences significant steric strain from both the axial tert-butyl group and the axial chlorine atom.

The diequatorial conformer of the trans-isomer is the most stable of all possible chair conformations for this compound. wikipedia.org The cis-isomer, which must have one axial substituent in its most stable conformation, is therefore higher in energy than the trans-isomer. stackexchange.com

Interactive Data Table: Conformational Analysis of this compound

| Isomer | Conformer | t-Butyl Position | Chlorine Position | Relative Steric Strain (kcal/mol) | Relative Stability |

| cis | 1 | Equatorial | Axial | ~0.53 | More Stable |

| 2 | Axial | Equatorial | >4.7 | Less Stable | |

| trans | 1 | Equatorial | Equatorial | 0 | Most Stable |

| 2 | Axial | Axial | >5.23 | Least Stable |

Note: Strain values are estimated based on A-values. The A-value for a tert-butyl group is >4.7 kcal/mol and for chlorine is ~0.53 kcal/mol. wikipedia.orgoregonstate.edu

Investigation of Minor Conformational Populations, Including Twist-Boat Conformations

While the chair conformation is predominant for most cyclohexane derivatives, the presence of a bulky tert-butyl group in this compound introduces considerable steric strain, influencing the conformational equilibrium. In the cis isomer, where both the tert-butyl and chloro groups are on the same side of the ring, a 1,4-diaxial interaction would lead to significant steric hindrance. To alleviate this, the molecule can adopt a twist-boat conformation. vedantu.comyoutube.com In this arrangement, the bulky substituents can occupy positions that minimize their steric interactions, making the twist-boat a notable minor population. vedantu.comyoutube.comupenn.edu

For the trans isomer, the chair conformation with the tert-butyl group in the equatorial position and the chlorine in the axial position is highly favored. However, even in this case, the ring is not static. The alternative chair conformation, with an axial tert-butyl group, is energetically unfavorable due to severe 1,3-diaxial interactions. wikipedia.org This high energy barrier effectively "locks" the conformation, but the transition state for the ring flip proceeds through a twist-boat intermediate. wikipedia.org Computational studies and dynamic NMR spectroscopy have been instrumental in identifying and characterizing these less populated, yet crucial, conformational states. nih.govresearchgate.net

Kinetic and Thermodynamic Barriers to Ring Inversion and Conformational Interconversion

The interconversion between different conformations of this compound is not a barrier-free process. The transition from one chair conformation to another, known as ring inversion, involves passing through higher-energy transition states, including half-chair and twist-boat conformations. The energy required to overcome these barriers provides critical information about the molecule's flexibility and the relative stability of its conformers.

For cyclohexane itself, the energy barrier for ring inversion is approximately 10 kcal/mol. wikipedia.org In the case of trans-1-tert-Butyl-4-chlorocyclohexane, the large energy difference between the two chair conformers means that the equilibrium lies heavily towards the conformer with the equatorial tert-butyl group. The energy barrier for the conversion from the less stable (axial t-butyl) to the more stable (equatorial t-butyl) conformer is relatively low, while the reverse process has a significantly higher barrier.

Dynamic NMR (DNMR) studies on related molecules, such as cis-1,4-di-tert-butylcyclohexane, have provided quantitative data on these energy barriers. For instance, the free-energy barriers for the interconversion between the twist-boat and chair conformations in this related compound were determined to be 6.83 and 6.35 kcal/mol at -148.1 °C. nih.govresearchgate.netsikhcom.net These values offer a comparative insight into the energetic landscape of similarly substituted cyclohexanes.

Table 1: Energetic Barriers for Conformational Interconversion in a Related Cyclohexane Derivative

| Interconversion Process | Free-Energy Barrier (kcal/mol) | Temperature (°C) |

| Twist-boat to Chair | 6.35 | -148.1 |

| Chair to Twist-boat | 6.83 | -148.1 |

Data adapted from studies on cis-1,4-di-tert-butylcyclohexane, providing a model for understanding the energetic landscape of this compound. nih.govresearchgate.netsikhcom.net

Spectroscopic Methodologies for Conformational Elucidation

The precise characterization of the conformational isomers of this compound relies heavily on sophisticated spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, through its various techniques, provides a window into the three-dimensional structure and dynamic behavior of molecules in solution.

The magnitude of the coupling constant (J-value) between adjacent protons in a ¹H NMR spectrum is highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is fundamental to determining the relative orientation of protons on the cyclohexane ring and, by extension, the conformation of the ring itself.

In the chair conformation of trans-1-tert-Butyl-4-chlorocyclohexane, the proton at C-4 (bearing the chlorine) can be either axial or equatorial. An axial proton will have a large coupling constant with the adjacent axial protons (trans-diaxial, dihedral angle ~180°) and a small coupling constant with the adjacent equatorial protons (axial-equatorial, dihedral angle ~60°). Conversely, an equatorial proton will exhibit small coupling constants with both adjacent axial and equatorial protons (equatorial-axial and equatorial-equatorial, dihedral angles of ~60° and ~60° respectively). By analyzing the multiplicity and coupling constants of the H-4 signal, the predominant conformation can be unequivocally assigned.

At room temperature, the ring inversion of many cyclohexane derivatives is rapid on the NMR timescale, resulting in an averaged spectrum. wikipedia.org However, by lowering the temperature, this process can be slowed down, allowing for the observation of individual conformers. This technique, known as Dynamic NMR (DNMR), is crucial for studying the kinetics of conformational exchange. sikhcom.net

As the temperature is decreased, the sharp, averaged signals in the NMR spectrum broaden, coalesce into a single broad peak at the coalescence temperature, and then sharpen again into separate signals for each conformer at even lower temperatures. osti.gov The coalescence temperature and the frequency difference between the signals of the individual conformers can be used to calculate the free-energy barrier (ΔG‡) for the ring inversion process. wikipedia.orgosti.gov Such studies have been pivotal in quantifying the energetic barriers between the chair and twist-boat conformations in substituted cyclohexanes. researchgate.netsikhcom.net

¹³C NMR spectroscopy provides complementary information for conformational analysis. The chemical shift of a carbon atom is sensitive to its local electronic environment, which is influenced by its steric interactions. organicchemistrydata.orgoregonstate.edu For instance, an axial substituent will cause a shielding (upfield shift) of the γ-carbons (carbons at the 3-position relative to the substituent) due to the γ-gauche effect.

By comparing the observed ¹³C chemical shifts with those predicted for different conformations, the predominant isomer can be identified. Low-temperature ¹³C NMR studies are particularly powerful, as they can resolve the signals for individual conformers, including minor populations like the twist-boat form. nih.govresearchgate.netsikhcom.net The assignment of these signals is often aided by computational methods that calculate theoretical chemical shifts for different geometries. nih.govresearchgate.net

Table 2: Representative ¹³C NMR Chemical Shift Data for Substituted Cyclohexanes

| Carbon Position | Typical Chemical Shift Range (ppm) - Equatorial Substituent | Typical Chemical Shift Range (ppm) - Axial Substituent |

| C1 (ipso) | 45-55 | 40-50 |

| C2, C6 (ortho) | 30-40 | 25-35 |

| C3, C5 (meta) | 25-35 | 20-30 (γ-gauche effect) |

| C4 (para) | 20-30 | 20-30 |

This table provides a generalized range of chemical shifts and is not specific to this compound but illustrates the principles used for conformational assignment.

Advanced NMR Pulse Sequences for Detailed Conformational Characterization

To elucidate the three-dimensional structure and conformational dynamics of this compound in solution, advanced NMR pulse sequences are employed. While standard one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for a detailed conformational picture. columbia.edu

These methods rely on the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. columbia.edu The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a powerful tool for determining internuclear distances up to approximately 5 Å. columbia.edu

For this compound, the primary equilibrium is between two chair conformations: one with the chloro group in an axial position (axial conformer) and the other with the chloro group in an equatorial position (equatorial conformer). The tert-butyl group, due to its large size, overwhelmingly prefers the equatorial position to minimize steric strain.

NOESY and ROESY in Conformational Assignment:

In a NOESY experiment on the cis isomer (where both substituents can be axial or equatorial), cross-peaks would be expected between the axial protons on carbons 1, 3, and 5. For the trans isomer, where one substituent is axial and the other equatorial, specific NOE correlations would help in assigning the relative stereochemistry. For instance, in the conformer with an axial chlorine, the proton at C-1 (methine proton) would show NOE correlations to the axial protons at C-3 and C-5. Conversely, an equatorial proton at C-1 would exhibit NOEs to the adjacent equatorial and axial protons at C-2 and C-6.

The choice between NOESY and ROESY is dependent on the molecule's tumbling rate in the chosen solvent. For small to medium-sized molecules like this compound, the NOE can sometimes be close to zero. In such cases, ROESY is the preferred experiment as it provides positive cross-peaks regardless of the molecular tumbling rate. columbia.edu

While specific NOESY/ROESY data for this compound is not extensively published in readily available literature, studies on analogous systems like cis-1,4-di-tert-butylcyclohexane have demonstrated the power of these techniques. In such systems, dynamic NMR spectroscopy at low temperatures has allowed for the direct observation of distinct signals for different conformations, such as the chair and twist-boat forms. sikhcom.netnih.gov These studies reveal free-energy barriers for conformational interconversions, providing a deep understanding of the molecule's dynamic behavior. sikhcom.netnih.gov

| NMR Technique | Information Provided | Relevance to this compound |

| NOESY | Through-space correlations between protons, indicating spatial proximity. columbia.edu | Determination of the axial or equatorial orientation of the chlorine atom by observing specific internuclear distances. |

| ROESY | Similar to NOESY but effective for a wider range of molecular sizes. columbia.edu | Overcomes potential issues of zero NOE for medium-sized molecules, ensuring reliable conformational analysis. columbia.edu |

| Dynamic NMR | Study of conformational exchange processes and determination of energy barriers. sikhcom.netnih.gov | Quantifying the energetic preference for the equatorial chlorine conformer and the dynamics of ring inversion (though heavily biased). |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Preference and Energy Differences

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful probe into the conformational preferences and energy differences between the conformers of this compound. Each conformer (axial and equatorial chlorine) possesses a unique set of vibrational modes, and the corresponding IR and Raman spectra can be seen as a superposition of the spectra of the individual conformers.

The assignment of specific vibrational bands to each conformer is a key aspect of this analysis. This is often achieved through a combination of experimental techniques and theoretical calculations. For instance, the C-Cl stretching vibration is particularly sensitive to the conformational state. In substituted cyclohexanes, the C-Cl stretching frequency for an equatorial chlorine atom is typically observed at a higher wavenumber compared to an axial chlorine atom. This difference arises from the different force constants associated with the C-Cl bond in the two orientations.

Temperature-dependent studies of the vibrational spectra can provide quantitative information about the conformational equilibrium. By monitoring the intensity changes of bands assigned to the axial and equatorial conformers as a function of temperature, the enthalpy difference (ΔH°) between the conformers can be determined using the van't Hoff equation.

| Spectroscopic Feature | Axial Conformer | Equatorial Conformer | Significance |

| C-Cl Stretch (IR/Raman) | Lower Wavenumber | Higher Wavenumber | Diagnostic for conformational assignment. |

| Ring Vibrations | Characteristic Frequencies | Characteristic Frequencies | Provides a fingerprint for each conformer. |

| Temperature Dependence | Band intensity decreases with increasing temperature (for the less stable conformer) | Band intensity increases with increasing temperature (for the more stable conformer) | Allows for the determination of the enthalpy difference (ΔH°) between conformers. |

Gas-Phase Electron Diffraction for Molecular Structure and Conformational Distribution

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure and conformational distribution of molecules in the vapor phase, free from intermolecular interactions that are present in the condensed phase. This method provides accurate measurements of bond lengths, bond angles, and torsional angles.

For this compound, a GED study would provide definitive information on the geometry of both the axial and equatorial conformers. It would allow for the direct determination of key structural parameters, including:

C-C and C-H bond lengths within the cyclohexane ring and the tert-butyl group.

The C-Cl bond length in both the axial and equatorial positions.

The C-C-C and C-C-Cl bond angles.

The torsional angles that define the chair conformation of the cyclohexane ring.

Furthermore, by analyzing the diffraction data at a known temperature, the relative abundance of the axial and equatorial conformers in the gas phase can be determined. This provides a direct measure of the conformational free energy difference (ΔG°) in the gas phase.

Although a specific GED study on this compound is not found in the surveyed literature, the technique has been successfully applied to numerous cyclohexane derivatives, including those with bulky substituents. For example, a GED study of 1-tert-butyl-1-silacyclohexane, combined with quantum chemical calculations, provided detailed structural parameters and the conformational composition in the gas phase. researchgate.net Such studies on analogous molecules demonstrate the capability of GED to provide highly accurate structural data and insights into conformational equilibria.

| Structural Parameter | Information Obtained from GED | Expected Trends for this compound |

| Bond Lengths (r) | Precise internuclear distances (e.g., C-C, C-Cl, C-H). | The axial C-Cl bond is expected to be slightly longer than the equatorial C-Cl bond. |

| Bond Angles (∠) | Angles between bonded atoms (e.g., C-C-C, C-C-Cl). | The C-C-C angles in the ring may show slight deviations from the ideal tetrahedral angle due to the substituents. |

| Torsional Angles (τ) | Dihedral angles defining the ring pucker. | Confirms the chair conformation and quantifies any flattening or puckering induced by the substituents. |

| Conformer Ratio | Relative abundance of axial and equatorial conformers. | The equatorial conformer is expected to be overwhelmingly dominant in the gas phase. |

Reaction Mechanisms and Reactivity Profiles

Elimination Reactions of 1-tert-Butyl-4-chlorocyclohexane

The conformational rigidity imparted by the bulky tert-butyl group makes this compound an exemplary model for studying the stereochemical and electronic requirements of elimination reactions in cyclohexane (B81311) systems. This section delves into the nuances of its E2 elimination pathway, highlighting the profound impact of stereoisomerism on reaction rates and outcomes.

The bimolecular elimination (E2) reaction of this compound is a cornerstone for understanding the interplay between a molecule's three-dimensional structure and its chemical reactivity. The preference for a specific geometric arrangement of the departing atoms is a defining characteristic of this concerted mechanism.

The E2 elimination reaction mechanism involves the simultaneous removal of a proton and a leaving group by a base. For this concerted process to occur most efficiently, the bonds to the proton and the leaving group must be in an anti-periplanar arrangement. This specific stereoelectronic requirement means the hydrogen and the leaving group must be on the same plane but on opposite sides of the carbon-carbon bond.

In cyclohexane systems, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions. This diaxial arrangement allows for the optimal overlap of the developing p-orbitals in the transition state, leading to the formation of the new pi bond of the alkene product. Any deviation from this geometry leads to a significant decrease in the reaction rate. The rigid chair conformation of cyclohexane derivatives, particularly those with a bulky t-butyl group, provides a clear framework to observe this stringent geometric constraint.

The structural disparity between the cis and trans isomers of this compound leads to a dramatic difference in their reactivity towards E2 elimination. The large tert-butyl group preferentially occupies an equatorial position to minimize steric strain, effectively locking the cyclohexane ring in a specific chair conformation.

In cis-1-tert-butyl-4-chlorocyclohexane, the chloro group is in an axial position. This arrangement places the chlorine atom anti-periplanar to the axial hydrogen atoms on the adjacent carbons (C2 and C6). This ideal stereoelectronic setup allows for a rapid E2 reaction to proceed.

Conversely, in the trans isomer, the chloro group is in an equatorial position. In this conformation, the chlorine is not anti-periplanar to any of the neighboring hydrogens. For E2 elimination to occur, the molecule would need to twist into a higher-energy boat or twist-boat conformation to achieve the necessary anti-periplanar alignment, a process that is energetically unfavorable. As a result, the rate of E2 elimination for the trans isomer is exceedingly slow, often by a factor of several hundred or even a thousand times slower than the cis isomer. This stark difference in reaction rates underscores the critical importance of the anti-periplanar requirement for the E2 mechanism.

Table 1: Relative Rates of E2 Elimination for Isomers of this compound

| Isomer | Chlorine Position | Anti-periplanar H Available? | Relative Rate of Elimination |

| cis-1-tert-Butyl-4-chlorocyclohexane | Axial | Yes | Fast |

| trans-1-tert-Butyl-4-chlorocyclohexane | Equatorial | No (in chair form) | Very Slow |

The bulky tert-butyl group, while locking the conformation, also introduces significant steric hindrance. This steric bulk influences the approach of the base to the abstractable protons. In the case of cis-1-tert-butyl-4-chlorocyclohexane, the axial chlorine is positioned for elimination with the axial hydrogens on the adjacent carbons. The tert-butyl group, being equatorial, does not directly impede the approach of a base to these axial protons.

Zaitsev's rule predicts that in an elimination reaction, the more substituted (and thus more stable) alkene will be the major product. The elimination of cis-1-tert-butyl-4-chlorocyclohexane can theoretically yield two products: 4-tert-butylcyclohexene (B1265666) (the Zaitsev product) and 1-tert-butylcyclohexene (a less stable isomer). However, the reaction predominantly yields 4-tert-butylcyclohexene.

The reaction of cis-1-tert-butyl-4-chlorocyclohexane with various bases, such as sodium ethoxide in ethanol, typically follows Zaitsev's rule, forming the more stable 4-tert-butylcyclohexene. This is because the axial protons on both C2 and C6 are available for abstraction, and the transition state leading to the more substituted alkene is lower in energy.

Deviations from Zaitsev's rule (Hofmann elimination) are more common with sterically hindered bases or when the leaving group is poor. For this compound, even with a moderately hindered base, the stereoelectronic requirement for an axial proton is the dominant factor. Since axial protons are available to form the Zaitsev product, this pathway is generally favored. Significant deviation would require a base so large that it can only access a sterically less hindered proton, a scenario less commonly observed for this specific substrate.

The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a reaction. In the E2 elimination of this compound, replacing the hydrogen being removed with its heavier isotope, deuterium, results in a significant decrease in the reaction rate. This is known as a primary kinetic isotope effect.

The magnitude of the KIE (kH/kD) provides insight into the extent of C-H bond breaking in the transition state. For the E2 reaction of cis-1-tert-butyl-4-chlorocyclohexane, a substantial primary KIE is observed, which confirms that the C-H bond is indeed being broken in the rate-determining step of the reaction. This observation is fully consistent with the concerted nature of the E2 mechanism, where the C-H and C-Cl bond cleavages are simultaneous. The specific value of the KIE can further elucidate whether the transition state is more reactant-like, product-like, or symmetrical, depending on the base and reaction conditions.

E1 Elimination Pathway: Carbocation Formation and Rearrangements

The unimolecular elimination (E1) reaction proceeds through a two-step mechanism. It is favored by weak bases and polar protic solvents, which can stabilize the ionic intermediates. pressbooks.pub The first and rate-determining step is the spontaneous departure of the leaving group (chloride) to form a carbocation intermediate. masterorganicchemistry.comutdallas.edu The second, faster step involves a weak base (often the solvent itself) abstracting a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. brainly.com

Carbocation rearrangements are a characteristic feature of E1 reactions. If a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift, this rearrangement will typically occur before elimination. stackexchange.com However, in the case of the carbocation formed from this compound, the initial secondary carbocation is adjacent to the quaternary carbon of the tert-butyl group. A standard hydride or methyl shift to generate a more stable tertiary carbocation is not structurally feasible without a more complex rearrangement of the ring itself.

The conformation of the cyclohexane ring plays a critical role in the rate of carbocation formation. The rigid chair conformation is the most stable arrangement for a cyclohexane ring. vaia.comlibretexts.org For this compound, the bulky tert-butyl group will exist almost exclusively in the equatorial position. This forces the chlorine atom into an axial position in the cis-isomer and an equatorial position in the trans-isomer.

The formation of the sp²-hybridized, trigonal planar carbocation intermediate during the E1 reaction requires the carbon atom to change its geometry from tetrahedral. This process can relieve some of the inherent steric strain in the starting molecule, such as 1,3-diaxial interactions that may be present, thereby facilitating the ionization step.

In an E1 reaction, both the cis- and trans-isomers of this compound form the same carbocation intermediate. Therefore, the difference in their reaction rates is determined by the relative stability of the ground states of the starting isomers. The isomer with the higher ground state energy will have a smaller activation energy to reach the common transition state and will thus react faster.

The trans-isomer, with both the tert-butyl and chloro groups in equatorial positions, is more stable and lower in energy than the cis-isomer, where the tert-butyl group is equatorial and the chloro group is axial. The cis-isomer is destabilized by steric strain from 1,3-diaxial interactions between the axial chlorine and the axial hydrogens. Because the cis-isomer starts at a higher energy level, it requires less energy to reach the transition state for carbocation formation. reddit.com Consequently, cis-1-tert-butyl-4-chlorocyclohexane reacts faster than trans-1-tert-butyl-4-chlorocyclohexane in an E1 elimination .

Nucleophilic Substitution Reactions of this compound

In addition to elimination, this compound, as a secondary alkyl halide, can undergo nucleophilic substitution reactions. The significant steric hindrance posed by the tert-butyl group and the cyclohexane ring itself generally disfavors the bimolecular (SN2) pathway, which requires a backside attack by the nucleophile. Therefore, nucleophilic substitution for this compound proceeds predominantly through the unimolecular (SN1) mechanism.

The SN1 reaction, much like the E1 reaction, proceeds via a stepwise mechanism initiated by the formation of a carbocation intermediate. masterorganicchemistry.combrainly.com The rate of an SN1 reaction is first-order, depending only on the concentration of the alkyl halide, as the nucleophile is not involved in the slow step.

When the reaction is carried out in a nucleophilic solvent such as water, ethanol, or acetic acid, the solvent itself acts as the nucleophile. This type of SN1 reaction is specifically termed a solvolysis reaction. Following the initial formation of the carbocation, the solvent molecule attacks the planar carbocation. A final deprotonation step then yields the neutral substitution product.

Because the carbocation intermediate is planar, the nucleophile can attack from either face. This typically leads to a mixture of stereoisomeric products, showing both retention and inversion of the original stereochemistry. masterorganicchemistry.com Often, a slight excess of the inversion product is observed, which is attributed to the formation of an "intimate ion pair," where the departing leaving group temporarily shields one face of the carbocation, favoring attack from the opposite side.

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity of a molecule. In the SN1 reaction of substituted cyclohexanes, the orientation of the leaving group is a critical factor. The rate-determining step is the cleavage of the carbon-halogen bond.

The rate of ionization is significantly influenced by the ability of adjacent bonds to stabilize the developing positive charge in the transition state through hyperconjugation. For this orbital overlap to be effective, a specific geometric alignment is required. An axial leaving group is better positioned for departure than an equatorial one. The C-Cl bond of an axial chlorine is anti-periplanar to two axial C-H bonds on the adjacent carbons. This alignment allows for efficient overlap between the σ orbitals of these C-H bonds and the forming empty p-orbital of the carbocation, which helps to delocalize the positive charge and stabilize the transition state. An equatorial leaving group does not have this optimal anti-periplanar relationship with any axial C-H or C-C bonds.

For this compound, the cis-isomer has an axial chlorine, while the trans-isomer has an equatorial chlorine. Due to this stereoelectronic advantage, in addition to its higher ground state energy, the cis-isomer reacts faster than the trans-isomer in SN1 reactions . stackexchange.comreddit.com

| Isomer | Cl Position | Relative Stability | Reason for Reactivity Difference | Faster Reaction |

|---|---|---|---|---|

| cis-1-tert-Butyl-4-chlorocyclohexane | Axial | Less Stable | Higher ground state energy and favorable stereoelectronics for C-Cl bond breaking (anti-periplanar alignment). | E1 and SN1 |

| trans-1-tert-Butyl-4-chlorocyclohexane | Equatorial | More Stable | Lower ground state energy and poor stereoelectronics for C-Cl bond breaking. | Slower in both reactions. |

SN1 Reaction Pathway: Solvolysis and Carbocation Intermediates

Comparative Rates of SN1 Reactions for cis- and trans-Isomers and Steric Effects on Solvation

The rates of solvolysis via the SN1 (Substitution Nucleophilic Unimolecular) mechanism differ significantly between the cis- and trans-isomers of this compound. The cis-isomer, where the chlorine atom predominantly occupies an axial position, reacts faster than the trans-isomer, which has an equatorial chlorine. stackexchange.com This difference in reactivity is not due to the stability of the carbocation intermediate, as both isomers form the same planar carbocation. stackexchange.com Instead, the rate difference is attributed to the initial ground-state energies of the isomers.

In the cis-isomer, the axial chlorine atom experiences 1,3-diaxial interactions with the axial hydrogens on the same side of the cyclohexane ring, leading to steric strain and a higher ground-state energy. stackexchange.com The trans-isomer, with both the bulky tert-butyl group and the chlorine atom in the more stable equatorial positions, has a lower ground-state energy. stackexchange.com According to the Hammond Postulate, the transition state for the endothermic formation of the carbocation will more closely resemble the high-energy carbocation intermediate. stackexchange.com Since both isomers proceed through the same intermediate, the isomer with the higher starting energy (cis) will have a smaller activation energy barrier to overcome, resulting in a faster reaction rate.

Steric effects also influence the solvation of the leaving group as it departs. For an SN1 reaction to proceed, the solvent must solvate the forming carbocation and the departing leaving group. stackexchange.com Steric hindrance around the leaving group can inhibit this solvation, potentially slowing the reaction. stackexchange.com However, in the case of the cis-isomer, the relief of the initial steric strain from the axial chlorine is the more dominant factor influencing the reaction rate.

Table 1: Comparative Reactivity of this compound Isomers in SN1 Reactions

| Isomer | Chlorine Position (in most stable conformation) | Relative Ground State Energy | Relative SN1 Reaction Rate |

| cis-1-tert-Butyl-4-chlorocyclohexane | Axial | Higher | Faster |

| trans-1-tert-Butyl-4-chlorocyclohexane | Equatorial | Lower | Slower |

Mechanistic Competition Between Elimination and Substitution Pathways

For this compound, substitution and elimination reactions are often in competition. The specific pathway that predominates is determined by the reaction conditions, including the nature of the nucleophile/base and the solvent.

SN1 vs. E1: The SN1 and E1 (Elimination Unimolecular) reactions both proceed through a common carbocation intermediate. youtube.com Once the carbocation is formed, it can either be attacked by a nucleophile to give a substitution product (SN1) or lose a proton from an adjacent carbon to form an alkene (E1). youtube.com Because the rate-determining step (carbocation formation) is the same for both, SN1 and E1 reactions are competitive and often occur concurrently. youtube.com Using a weakly basic, good nucleophile and a polar protic solvent will favor the SN1/E1 pathways.

E2 vs. SN2: The E2 (Elimination Bimolecular) reaction is a concerted process that requires a strong base. It competes with the SN2 pathway. For this compound, due to the severe steric hindrance from the tert-butyl group, the SN2 pathway is essentially blocked. In contrast, the E2 pathway is highly favored, especially with a strong, sterically hindered base (like potassium tert-butoxide).

A notable difference in reactivity is observed between the isomers in E2 reactions. The cis-isomer reacts significantly faster than the trans-isomer. brainly.combrainly.com This is because the E2 mechanism requires an anti-periplanar arrangement between the leaving group and a β-hydrogen. In the most stable chair conformation of the cis-isomer, the axial chlorine is anti-periplanar to two axial hydrogens, allowing for a rapid E2 reaction. brainly.comvaia.com The trans-isomer, with its equatorial chlorine, lacks this geometric arrangement and must first flip to a much less stable conformation to undergo E2 elimination, resulting in a much slower reaction rate. brainly.com

Table 3: Summary of Competing Pathways for this compound

| Reaction Pathway | Substrate Isomer Preference | Key Requirements | Typical Product(s) |

| SN1 | cis > trans | Weak nucleophile, polar protic solvent | 1-tert-Butyl-4-substituted-cyclohexane |

| E1 | cis > trans | Weak base, polar protic solvent | tert-Butylcyclohexene |

| SN2 | Negligible for both isomers | Strong, unhindered nucleophile | Not a significant pathway |

| E2 | cis >>> trans | Strong base | tert-Butylcyclohexene |

Computational Chemistry and Theoretical Studies

Molecular Mechanics (MMx Force Fields) for Conformational Energy Minimization and Conformational Searching

Molecular mechanics (MM) methods, particularly those employing MMx force fields (such as MM2, MM3, and MM4), are instrumental in exploring the conformational landscape of 1-tert-butyl-4-chlorocyclohexane. bath.ac.ukbath.ac.uk These force fields treat molecules as a collection of atoms held together by springs, allowing for the rapid calculation of steric energies for different conformations.

Conformational searching, coupled with energy minimization, is a key application of MMx force fields. bath.ac.uknih.gov This process systematically explores the various possible spatial arrangements of the atoms in a molecule to identify the low-energy conformers. For this compound, this involves determining the relative stabilities of the chair and twist-boat conformations, as well as the axial and equatorial positions of the tert-butyl and chloro substituents. nih.govsikhcom.net

The bulky tert-butyl group strongly prefers the equatorial position to minimize steric strain, a phenomenon known as the "A-value." libretexts.org The 1,3-diaxial interaction between a hydrogen and a tert-butyl group is energetically costly, estimated to be around 11.4 kJ/mol (2.7 kcal/mol). libretexts.org In contrast, the interaction between a hydrogen and a chlorine atom is much smaller, approximately 1.0 kJ/mol (0.25 kcal/mol). libretexts.org

For cis-1-tert-butyl-4-chlorocyclohexane, the two possible chair conformations would have either the tert-butyl group axial and the chlorine equatorial, or vice versa. libretexts.org Molecular mechanics calculations would show that the conformation with the equatorial tert-butyl group and axial chlorine is significantly more stable. libretexts.org The energy difference can be estimated to be around 20.8 kJ/mol (4.9 kcal/mol) in favor of the equatorial tert-butyl conformer. libretexts.org

In the case of trans-1-tert-butyl-4-chlorocyclohexane, one chair conformation has both substituents in equatorial positions, while the other has both in axial positions. The diequatorial conformation is overwhelmingly favored due to the significant steric strain of an axial tert-butyl group. libretexts.org

It is important to note that while the chair conformation is generally the most stable for cyclohexane (B81311) derivatives, other conformations like the twist-boat can become relevant, especially in highly substituted systems. sikhcom.netupenn.eduupenn.edu For instance, in cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation is found to be slightly lower in energy than the chair conformation due to the severe steric interactions in the latter. upenn.eduupenn.edu While this compound does not experience such extreme steric hindrance, conformational searching with MMx force fields allows for a thorough exploration of all possible low-energy structures.

Table 1: Comparison of Steric Strain for Substituents in Cyclohexane

| Substituent | 1,3-Diaxial Interaction Energy (kJ/mol) | 1,3-Diaxial Interaction Energy (kcal/mol) |

| tert-Butyl | 11.4 | 2.7 |

| Chlorine | 1.0 | 0.25 |

This table is interactive. You can sort the data by clicking on the column headers.

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

While molecular mechanics provides a fast and efficient way to explore conformational space, quantum chemical calculations, such as ab initio and density functional theory (DFT), offer a higher level of accuracy for determining energies and geometries.

Accurate Prediction of Conformational Energies and Geometries

Ab initio methods, like Hartree-Fock (HF), and DFT methods, such as B3LYP, can be used to calculate the relative energies of the different conformers of this compound with high accuracy. nih.govnih.gov These calculations explicitly consider the electronic structure of the molecule, providing a more rigorous description of the forces between atoms.

For cis-1-tert-butyl-4-chlorocyclohexane, quantum chemical calculations would confirm the significant energy preference for the conformer with the equatorial tert-butyl group. libretexts.org Similarly, for the trans isomer, the energy difference between the diequatorial and diaxial conformers would be accurately predicted to be substantial. These calculations can also provide precise geometric parameters, such as bond lengths and angles, for each conformer.

Characterization of Transition States and Intermediates for Reaction Mechanisms

Quantum chemical calculations are invaluable for studying reaction mechanisms involving this compound. By mapping the potential energy surface, it is possible to locate and characterize transition states and any intermediates that may be formed during a reaction. The boat conformation of the cyclohexane ring can be identified as a transition state in the ring inversion process. nih.gov

For example, in a nucleophilic substitution reaction, these calculations could be used to determine the structure and energy of the transition state for both axial and equatorial attack of the nucleophile. This would provide insights into the stereochemical outcome of the reaction.

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to trace the reaction pathway from a transition state down to the reactants and products. nih.gov This method confirms that a calculated transition state indeed connects the desired reactants and products. For a reaction involving this compound, an IRC calculation could visualize the atomic motions as the reaction progresses, providing a detailed understanding of the reaction mechanism.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. For this compound, these methods can calculate NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). nih.gov

The calculated NMR chemical shifts can be compared with experimental data to confirm the structure and stereochemistry of the molecule. nih.gov For instance, the chemical shifts of the protons and carbons in the cyclohexane ring will be different depending on whether the substituents are axial or equatorial. These theoretical predictions can aid in the assignment of complex NMR spectra.

Similarly, the calculation of vibrational frequencies can help in the interpretation of infrared and Raman spectra. The predicted frequencies can be matched to the observed absorption bands, providing further evidence for the structure of the molecule.

Solvation Models in Computational Reactivity Studies

Reactions are typically carried out in a solvent, and the solvent can have a significant effect on the reaction rate and outcome. Computational solvation models are used to account for the influence of the solvent in theoretical studies of reactivity.

For reactions involving this compound, solvation models can be used to calculate the energies of the reactants, products, and transition states in a particular solvent. This allows for a more realistic prediction of the reaction energetics. There are two main types of solvation models: explicit and implicit.

Explicit solvation models involve including a number of solvent molecules in the calculation. This approach is computationally expensive but can provide a detailed picture of the solute-solvent interactions.

Implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This is a more computationally efficient approach and is widely used in computational chemistry.

By incorporating solvation models into quantum chemical calculations, a more accurate understanding of the reactivity of this compound in different solvent environments can be achieved.

Development and Refinement of Force Fields for Substituted Cyclohexanes

The accurate theoretical study of substituted cyclohexanes, such as this compound, relies heavily on the quality of the underlying computational models, particularly the force fields used in molecular mechanics (MM) simulations. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms, enabling the rapid calculation of molecular geometries, conformational energies, and dynamic properties. The development and refinement of these force fields are critical for correctly predicting the behavior of complex molecules where subtle energetic balances dictate their structure and reactivity.

The parameterization of a force field is a meticulous process aimed at reproducing experimental data and high-level quantum mechanical (QM) calculations. nih.gov For substituted cyclohexanes, this process must accurately capture several key energetic contributions: bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). The non-bonded parameters are especially crucial as they govern the steric interactions that determine the preferred chair conformations and the energetic penalty of placing bulky substituents in axial positions.

Parameterization Strategies:

A common strategy for developing force field parameters involves a hierarchical approach. Initially, molecular geometries, including bond lengths and angles, are often determined using QM methods. researchgate.net Subsequently, parameters for non-bonded interactions, such as Lennard-Jones (LJ) potentials, are optimized to reproduce experimental bulk properties like the enthalpy of vaporization and liquid density. researchgate.net For instance, force fields for simple cycloalkanes have been developed by fitting LJ parameters to vapor-liquid equilibrium (VLE) data. researchgate.net

For more complex substituted systems, this process is augmented with detailed QM calculations. High-level QM computations can provide reference data for torsional energy profiles, which are essential for parameterizing the dihedral terms in a force field. nih.govacs.org Automated toolkits have been developed to augment general, transferable force fields with molecule-specific parameters derived directly from QM calculations, improving accuracy for specific molecules without increasing the computational cost of the simulation itself. nih.govacs.org This bespoke parameterization is particularly important for torsional parameters, which are often less transferable between different chemical environments. nih.gov

Challenges in Modeling Substituted Cyclohexanes:

Substituted cyclohexanes present unique challenges for force fields. The presence of bulky groups, like the tert-butyl group, and electronegative atoms, like chlorine, requires a well-balanced description of steric repulsion and electrostatic interactions.

Halogen Bonding: Standard force fields often struggle to accurately model interactions involving halogens. The phenomenon of a "sigma hole"—a region of positive electrostatic potential on the halogen atom opposite the covalent bond—is not captured by simple atom-centered point charges. nih.govnih.gov This has led to the refinement of force fields like the CHARMM General Force Field (CGenFF) to include charged virtual particles attached to the halogen atom to better represent these directional, non-covalent interactions. nih.govnih.govresearchgate.net

Conformational Energies: The primary goal for a force field applied to this compound is to correctly predict the energy difference between its conformers. The large steric bulk of the tert-butyl group strongly favors an equatorial position. The force field must accurately quantify the significant strain energy associated with placing this group in an axial position. This is validated by comparing calculated conformational energy differences with experimental values obtained from techniques like NMR spectroscopy.

Several well-established force fields have been applied to and refined for the study of organic molecules, including substituted cyclohexanes:

MM2/MM3/MM4: Developed by Allinger and coworkers, these force fields are renowned for their accuracy in predicting the geometries and energies of hydrocarbons and other small organic molecules. bath.ac.ukschrodinger.comnih.gov They often show strong performance in conformational analysis. bath.ac.ukbath.ac.uk

MMFF (Merck Molecular Force Field): This force field was developed to provide a robust model for a wide range of organic and bio-organic systems, making it suitable for drug-like molecules. schrodinger.comresearchgate.net

OPLS (Optimized Potentials for Liquid Simulations): This family of force fields is extensively parameterized for condensed-phase simulations and is a common choice for studying organic molecules in solution. schrodinger.comucsb.edu

AMBER (Assisted Model Building with Energy Refinement): While widely known for biomolecular simulations, its general force field (GAFF) is applicable to a broad range of organic molecules. schrodinger.com

The refinement process is iterative. After an initial set of parameters is developed, it is tested against a wide array of experimental and QM data. Discrepancies between the calculated and reference data guide the adjustment of the parameters until a satisfactory level of accuracy is achieved across a range of molecules and properties. nih.gov For substituted cyclohexanes, this means ensuring the force field not only works for the parent cyclohexane ring but also accurately accounts for the perturbations introduced by various substituents.

Interactive Data Table: Steric Strain Energies (A-Values) for Cyclohexane Substituents

The A-value represents the Gibbs free energy difference (in kcal/mol) between the axial and equatorial conformations of a monosubstituted cyclohexane, a key metric that refined force fields must reproduce.

| Substituent | A-Value (kcal/mol) |

| -Cl | 0.53 |

| -CH₃ | 1.7 |

| -CH(CH₃)₂ | 2.1 |

| -C(CH₃)₃ | >4.5 |

This table illustrates the significant steric demand of the tert-butyl group compared to a chloro group, dictating its strong preference for the equatorial position in this compound.

Advanced Synthetic Methodologies and Derivatization Strategies

Stereoselective Synthesis of Defined cis- and trans-1-tert-Butyl-4-chlorocyclohexane Isomers

The distinct spatial arrangements of the cis and trans isomers of 1-tert-butyl-4-chlorocyclohexane, which dictate their reactivity, necessitate stereoselective synthetic routes. The large tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a chair conformation, minimizing 1,3-diaxial interactions by occupying an equatorial position. chegg.com This conformational lock is key to understanding the synthesis and reactivity of these isomers.

In the most stable conformation of the trans-isomer, both the tert-butyl group and the chlorine atom are in equatorial positions. Conversely, in the cis-isomer, the tert-butyl group remains equatorial while the chlorine atom is forced into an axial position. stackexchange.com This difference in the spatial orientation of the chlorine atom significantly influences the molecule's reactivity, particularly in elimination reactions. brainly.comwikipedia.org

The synthesis of these specific isomers can be achieved through carefully chosen reagents and reaction conditions that favor either axial or equatorial attack on a cyclohexyl intermediate. For instance, the reduction of 4-tert-butylcyclohexanone (B146137) followed by conversion of the resulting hydroxyl group to a chloride can yield different isomer ratios depending on the reagents used.

Ring Functionalization and Derivatization Reactions of the Cyclohexane Core

While many reactions of this compound focus on the chloro substituent, the cyclohexane core itself can be functionalized. These reactions, however, are often challenging due to the steric hindrance imposed by the tert-butyl group and the relative inertness of the C-H bonds of the cyclohexane ring. Advanced techniques, such as directed C-H activation, can be employed to introduce new functional groups at specific positions on the ring, leading to a diverse array of substituted cyclohexane derivatives.

Transformation of the tert-Butyl Moiety: Cleavage and Modifications

The tert-butyl group, while synthetically useful for conformational locking, can sometimes be a target for transformation. rsc.org Cleavage of the tert-butyl group is a challenging process due to the strength of the carbon-carbon single bond. However, under harsh conditions, such as treatment with strong Lewis acids or under pyrolytic conditions, this group can be removed. researchgate.netresearchgate.net More subtle modifications, while less common, could involve functionalization of one of the methyl groups of the tert-butyl moiety through radical reactions, though this is often non-selective.

Chlorine Functional Group Interconversions and Substitution Reactions

The chlorine atom in this compound is a versatile handle for a wide range of chemical transformations. ub.edu As a good leaving group, it readily participates in nucleophilic substitution reactions. fiveable.me This allows for the introduction of a variety of functional groups, including alcohols, ethers, and amines, by reacting it with the appropriate nucleophiles. vanderbilt.edu

The stereochemical outcome of these substitution reactions is highly dependent on the reaction mechanism (SN1 or SN2) and the isomer used. For instance, the trans-isomer, with its equatorial chlorine, is less reactive in SN2 reactions than the cis-isomer with its axial chlorine. Conversely, SN1 reactions, which proceed through a planar carbocation intermediate, can lead to a mixture of products. stackexchange.com

| Reaction Type | Reagents and Conditions | Major Products |

| Nucleophilic Substitution | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH) | 4-tert-Butylcyclohexanol |

| Sodium ethoxide (NaOEt) | 1-tert-Butyl-4-ethoxycyclohexane | |

| Elimination | Strong bases like potassium tert-butoxide (KOtBu) | 4-tert-Butylcyclohexene (B1265666) |

Catalytic Applications in Reactions Involving this compound

The unique structural and electronic properties of this compound make it a valuable substrate in various catalytic reactions.

Transition Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal catalysis has revolutionized organic synthesis, and this compound can serve as a substrate in these powerful reactions. mdpi.comorganic-chemistry.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be used to form new carbon-carbon bonds by coupling the alkyl halide with organoboron, alkene, or alkyne partners, respectively. mdpi.commdpi.com Similarly, carbon-heteroatom bond formation, such as the Buchwald-Hartwig amination, allows for the synthesis of substituted anilines and other heteroatomic compounds. nih.govrsc.org The steric hindrance of the tert-butyl group can influence the efficiency and selectivity of these catalytic processes.

| Catalytic Reaction | Catalyst | Coupling Partner | Bond Formed |

| Suzuki Coupling | PdCl₂(dppf) | Arylboronic acid | C-C (aryl) |

| Heck Coupling | Pd(PPh₃)₄ | Alkene | C-C (alkenyl) |

| Sonogashira Coupling | CuI, Pd(PPh₃)₄ | Terminal alkyne | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Palladium complexes with specialized phosphine (B1218219) ligands | Amine | C-N |

Free Radical Reactions and Their Stereochemical Outcomes

Free radical reactions involving this compound typically involve the homolytic cleavage of the C-Cl bond. This can be initiated by radical initiators such as AIBN or by photolysis. The resulting 4-tert-butylcyclohexyl radical is a key intermediate whose stereochemistry is of significant interest. Due to the rapid inversion of the radical center, these reactions often lead to a mixture of stereoisomers. The product distribution can be influenced by the reaction conditions and the nature of the trapping agent. For example, the reduction of this compound with a radical reducing agent like tributyltin hydride will generate 4-tert-butylcyclohexane, with the stereochemical outcome dependent on the relative rates of radical trapping from the axial and equatorial directions.

Historical and Contemporary Research Significance

Historical Role of 4-Substituted tert-Butylcyclohexanes in Conformational Analysis and Mechanistic Studies

The introduction of a tert-butyl group onto a cyclohexane (B81311) ring profoundly influences its conformational equilibrium. Due to its significant steric bulk, the tert-butyl group has a strong preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions. rsc.org This preference is so pronounced that it effectively "locks" the cyclohexane ring into a single chair conformation. This conformational locking has been a pivotal tool for chemists, providing a rigid framework to study the behavior of other substituents.

Pioneering work by researchers such as S. Winstein and N. J. Holness on tert-butylcyclohexyl derivatives provided a quantitative basis for conformational analysis. acs.org Their studies were instrumental in demonstrating how the reactivity of a functional group is intimately linked to its axial or equatorial orientation.

The concept of "A-values" emerged from these foundational studies as a quantitative measure of the steric bulk of a substituent. The A-value represents the Gibbs free energy difference (ΔG) between a conformation where a substituent is in the axial position versus the equatorial position. pharmacy180.com A larger A-value signifies a greater preference for the equatorial position. The tert-butyl group has one of the largest A-values, cementing its role as a conformational anchor. pharmacy180.comwikipedia.org

A-Values for Relevant Substituents

This table displays the Gibbs free energy difference between the axial and equatorial conformations for selected substituents on a cyclohexane ring.

Interactive Data Table

| Substituent | A-Value (kcal/mol) |

|---|---|

| -Cl (Chloro) | 0.52 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

The A-value for the tert-butyl group is approximately 5.0 kcal/mol, while the A-value for the chloro group is 0.52 kcal/mol. pharmacy180.com

The cis and trans isomers of 1-tert-butyl-4-chlorocyclohexane serve as classic examples in mechanistic studies, particularly for the E2 (bimolecular elimination) reaction. This reaction requires a specific anti-periplanar arrangement between the leaving group and a vicinal proton.

In cis-1-tert-butyl-4-chlorocyclohexane , the most stable conformation places the bulky tert-butyl group equatorially, which forces the chlorine atom into an axial position. This axial orientation is perfectly aligned with the axial hydrogens on the adjacent carbons, fulfilling the requirement for E2 elimination. wikipedia.org

In trans-1-tert-butyl-4-chlorocyclohexane , the stable conformation has both the tert-butyl group and the chlorine atom in equatorial positions. wikipedia.org For the E2 reaction to occur, the ring would have to flip to a highly unstable conformation with an axial tert-butyl group to place the chlorine in the necessary axial position. wikipedia.org

This conformational difference leads to a dramatic difference in reaction rates, with the cis isomer reacting much more rapidly in E2 elimination reactions than the trans isomer. brainly.comchegg.comvaia.com This predictable reactivity makes these isomers invaluable for studying the stereoelectronic requirements of reaction mechanisms.

Relative E2 Elimination Reaction Rates

Comparison of the reaction rates for the cis and trans isomers of this compound under E2 conditions.

Interactive Data Table

| Isomer | Relative Reaction Rate | Reason for Rate |

|---|---|---|

| cis-1-tert-Butyl-4-chlorocyclohexane | Fast | The chlorine atom is in the required axial position in the most stable conformation. wikipedia.org |

| trans-1-tert-Butyl-4-chlorocyclohexane | Slow | The chlorine atom is in the equatorial position; a high-energy ring flip is required for the reaction. wikipedia.orgbrainly.com |

Impact as a Pedagogical and Research Model in Organic Chemistry Education

The clear-cut conformational behavior and reactivity of this compound and its analogs make them exceptional tools for teaching fundamental concepts in organic chemistry. Instructors frequently use these molecules to illustrate:

Chair Conformations of Cyclohexane : Students can readily grasp the concepts of axial and equatorial positions and the process of ring flipping. youtube.com

Steric Strain : The large tert-butyl group provides an unambiguous example of steric hindrance and its consequences for conformational preference.

Stereoelectronic Effects : The dramatic difference in the E2 elimination rates of the cis and trans isomers provides a powerful demonstration of how molecular geometry dictates reactivity. chegg.compearson.com

Many organic chemistry curricula and textbooks use this compound to bridge the gap between abstract theory and practical application. uwa.edu.auyork.ac.uk By analyzing this relatively simple molecule, students learn to predict the outcomes of reactions based on an understanding of the underlying mechanistic principles, moving away from rote memorization. york.ac.uk The use of physical and computational models for these molecules further enhances student understanding of their three-dimensional nature. rsc.org

Emerging Research Frontiers and Future Directions for Highly Substituted Cyclohexane Systems

While simple substituted cyclohexanes are well-understood, the frontiers of research are pushing into the synthesis and analysis of more complex, highly substituted cyclohexane systems. These intricate structures are often found at the core of natural products and medicinally important compounds. nih.govresearchgate.net

Current research focuses on developing novel synthetic methods to control the stereochemistry of multiple substituents on a cyclohexane ring. nih.govacs.org This is a significant challenge, as each new stereocenter exponentially increases the number of possible stereoisomers. nih.gov Recent advancements include:

Catalytic Annulation Strategies : Methods like the iridium-catalyzed (5+1) annulation of ketones with diols are being developed to construct multisubstituted cyclohexanes with high stereocontrol. acs.org

Domino and Cascade Reactions : One-pot reactions that form multiple bonds and stereocenters in a single sequence are being designed to build complex cyclohexane frameworks efficiently. nih.gov

Applications in Medicinal Chemistry : Highly functionalized cyclohexanes are being explored as scaffolds in drug discovery. bohrium.comnih.govrsc.org The rigid, three-dimensional nature of the cyclohexane ring can be used to orient functional groups in precise ways to interact with biological targets like proteins. nih.gov The development of sp³-rich core structures is a key strategy to improve the properties of drug candidates. acs.org

The future in this area will likely involve the integration of computational chemistry with synthetic design to predict the properties and conformations of complex cyclohexanes. sikhcom.net As synthetic methods become more sophisticated, chemists will be able to create increasingly complex and functionally diverse cyclohexane derivatives for applications in materials science, catalysis, and the development of new therapeutic agents. acs.orgmdpi.comdoi.orgmdpi.com

Q & A

Q. How can advanced spectroscopic techniques (e.g., NOESY, IR) elucidate conformational dynamics in this compound?

- Methodological Answer :

- NOESY NMR : Detect spatial proximity between tert-butyl and chloro groups to confirm axial/equatorial preferences.

- IR spectroscopy : Monitor C-Cl stretching frequencies (~550–600 cm⁻¹) to assess electronic environment changes.

- Compare with computational spectra (e.g., Gaussian09 simulations) to validate assignments .

Retrosynthesis Analysis